

A Comprehensive Technical Guide to Coniel (Benidipine Hydrochloride)

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Compound of Interest

Compound Name: Coniel

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Abstract

Coniel, the trade name for benidipine hydrochloride, is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It is a potent antihypertensive and antianginal agent that exhibits a long-lasting effect. This technical guide provides an in-depth overview of **Coniel**, including its chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data from preclinical and clinical studies are presented in tabular format for clear comparison. Furthermore, this guide outlines the methodologies for key experiments used to characterize its activity and visualizes its core signaling pathways and experimental workflows using the DOT language.

Chemical and Physical Properties

Benidipine is the active pharmaceutical ingredient in **Coniel**. It is typically administered as a hydrochloride salt.

Property	Value
Chemical Name	(4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride
Molecular Formula	C ₂₈ H ₃₁ N ₃ O ₆ ·HCl
Molecular Weight	542.02 g/mol
CAS Number	91599-74-5
Appearance	Yellow crystalline powder

Mechanism of Action

Benidipine is a multi-faceted calcium channel blocker, exhibiting a unique triple-blocking action on L-type, T-type, and N-type voltage-gated calcium channels. This broad-spectrum inhibition contributes to its potent and sustained therapeutic effects.

Calcium Channel Blockade

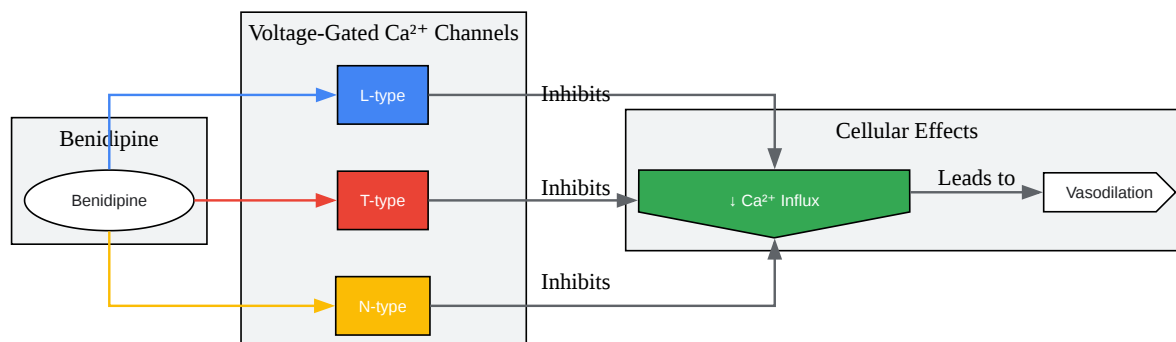
The primary mechanism of action of benidipine is the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor on the α_1 subunit of the L-type calcium channels, it reduces the probability of channel opening, leading to vasodilation and a decrease in peripheral resistance. Its additional blockade of T-type and N-type calcium channels contributes to its unique clinical profile, including renal protective effects and a lower incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.

Signaling Pathways

Benidipine's effects extend beyond simple calcium channel blockade, influencing several intracellular signaling pathways.

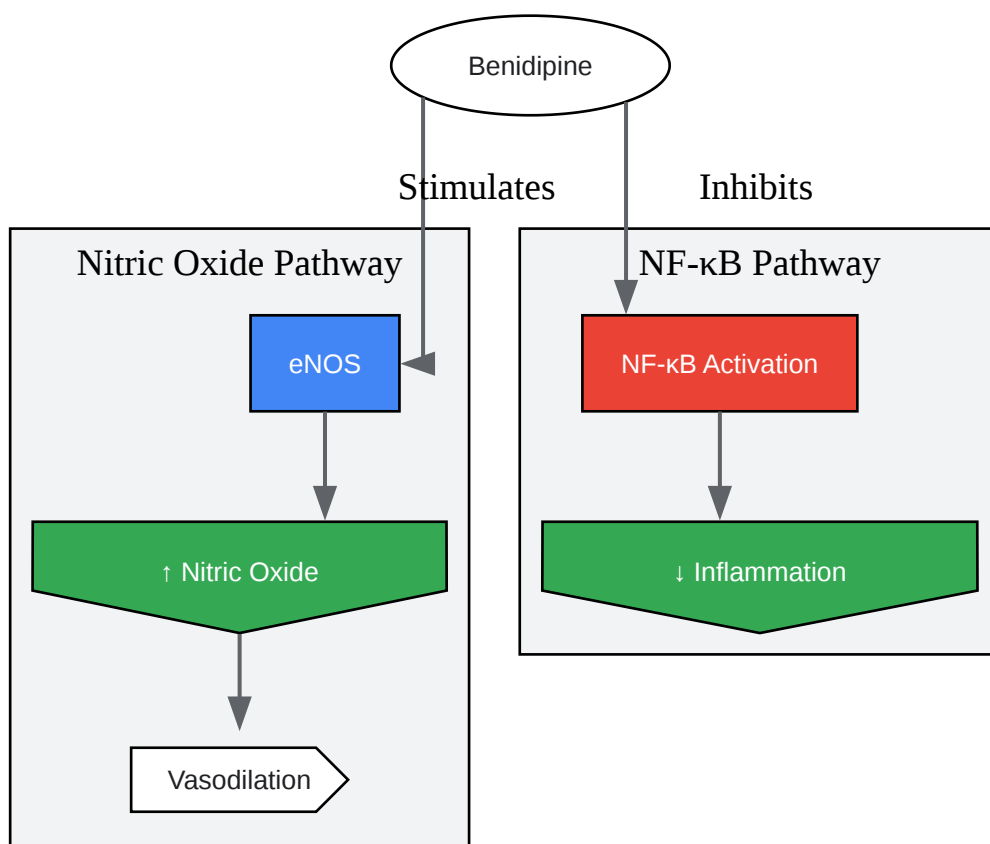
- Nitric Oxide (NO) Production:** Benidipine has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis.

- **NF-κB Pathway Inhibition:** Benidipine has demonstrated inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition may contribute to the anti-atherosclerotic properties of benidipine.



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Benidipine's primary mechanism of action on calcium channels.



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Downstream signaling pathways modulated by Benidipine.

Pharmacokinetics

Benidipine is characterized by rapid absorption and a long duration of action.

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	0.5 - 0.75 hours	[1]
Peak Plasma Concentration (Cmax) at 4 mg dose	1.04 ng/mL	[1]
Peak Plasma Concentration (Cmax) at 8 mg dose	3.85 ng/mL	[1]
Elimination Half-life	Not explicitly stated, but has a long duration of action	

Clinical Efficacy

Clinical trials have demonstrated the efficacy of benidipine in the treatment of hypertension and angina pectoris.

Hypertension

Study Population	Dosage	Duration	Key Findings	Reference
Elderly Chinese patients with mild to moderate essential hypertension	8 mg once daily	12 weeks	Mean reduction in sitting SBP/DBP: 21.50/10.60 mmHg. High trough-to-peak ratios (0.87 for SBP, 0.72 for DBP).	[2]
Patients with mild to moderate hypertension	4-8 mg/day	-	Effective blood pressure control in 80% of patients on 4 mg/day and 80% of non-responders who were escalated to 8 mg/day.	[3]
Elderly Chinese patients with mild to moderate hypertension	2-8 mg/day (with optional add-on therapy)	52 weeks	Mean trough BP reduction of 13.8/8.3 mmHg. 62.5% of patients reached target BP. Significant decrease in left ventricular mass index.	[4]

Angina Pectoris

Study Population	Dosage	Duration	Key Findings	Reference
Chinese patients with stable angina pectoris	-	4 weeks	Prolonged time to 1 mm ST segment depression in exercise tolerance test (increment of 64.2 s). Total efficacy rate of 55%.	[5]
Japanese patients with vasospastic angina resistant to diltiazem	-	-	Angina attacks completely disappeared in 6 out of 15 patients. Significant increase in serum nitrite/nitrate levels.	[6][7]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the pharmacological properties of benidipine.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique is employed to directly measure the effect of benidipine on the activity of voltage-gated calcium channels.

- **Cell Preparation:** Human adrenocortical NCI-H295R cells or other suitable cell lines expressing the target calcium channels are cultured.
- **Recording:** Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
- **Voltage Protocol:** To isolate specific calcium channel currents (e.g., T-type), specific voltage protocols are applied. For instance, holding the membrane potential at a level that inactivates other channels while activating the channel of interest.
- **Drug Application:** Benidipine is applied to the cells at varying concentrations to determine its inhibitory effect on the calcium currents.
- **Data Analysis:** The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC_{50} value (the concentration of benidipine that inhibits 50% of the channel activity).

Nitric Oxide Synthase (NOS) Activity Assay

The effect of benidipine on NO production is often assessed by measuring the activity of NOS.

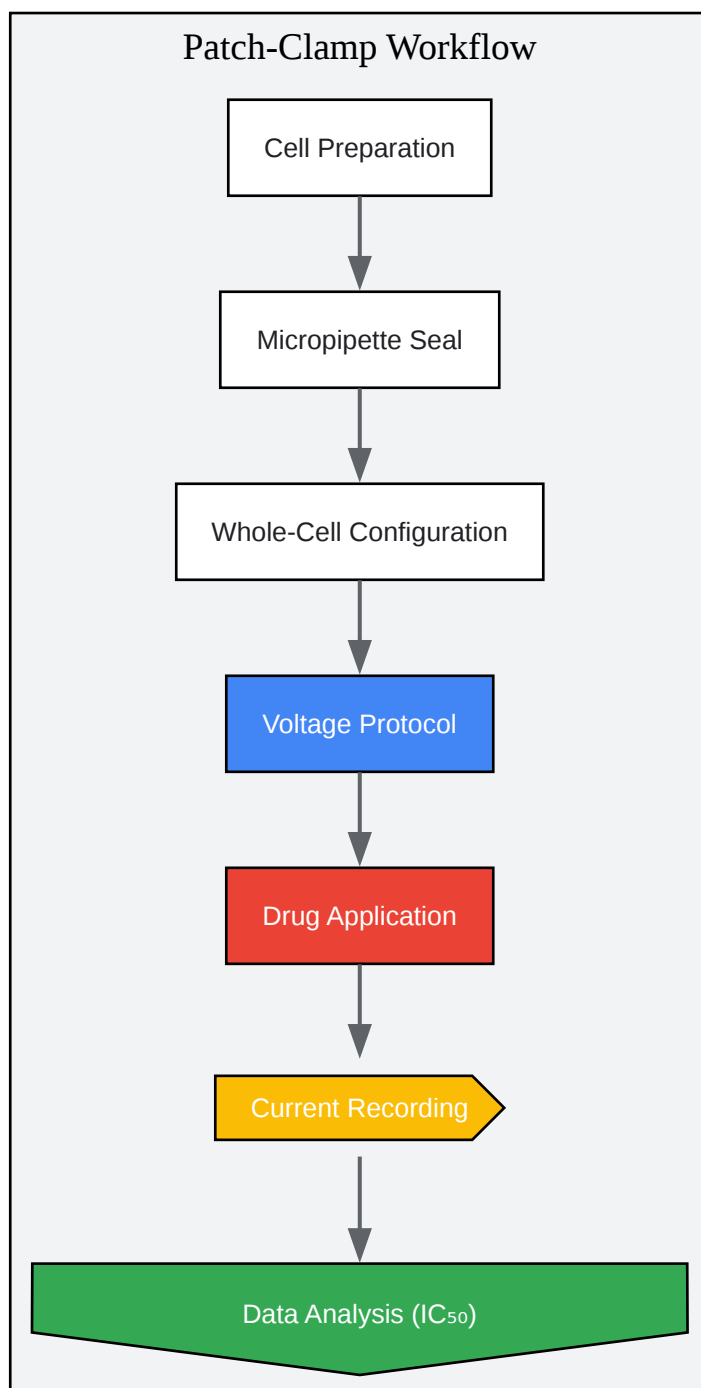
- **Sample Preparation:** Tissue homogenates (e.g., from the left ventricle of animal models) or cell lysates are prepared.
- **Assay Principle:** The Griess method is commonly used to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO_2^-) and nitrate (NO_3^-).
- **Procedure:**
 - The sample is incubated with L-arginine, the substrate for NOS.
 - The reaction is stopped, and the supernatant is collected.
 - The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
 - The reagent reacts with nitrite to form a colored azo compound.

- The absorbance of the solution is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

NF- κ B Luciferase Reporter Assay

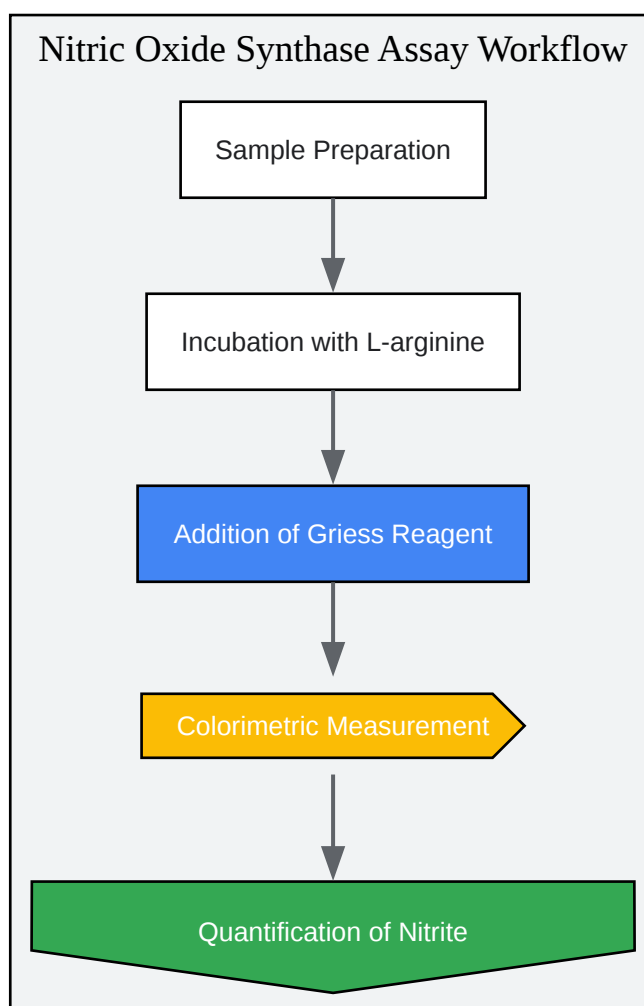
This assay is used to investigate the effect of benidipine on the NF- κ B signaling pathway.

- Cell Line: A cell line (e.g., THP-1 macrophages) is engineered to contain a luciferase reporter gene under the control of NF- κ B response elements.
- Treatment: The cells are pre-treated with benidipine for a specified period and then stimulated with an NF- κ B activator, such as lipopolysaccharide (LPS).
- Luciferase Assay:
 - The cells are lysed to release the luciferase enzyme.
 - A luciferase substrate (luciferin) is added.
 - The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.
 - The emitted light is measured using a luminometer.
- Data Analysis: The luminescence signal is proportional to the activity of the NF- κ B pathway. The inhibitory effect of benidipine is determined by comparing the luminescence in benidipine-treated cells to that in untreated, stimulated cells.



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Workflow for Patch-Clamp Electrophysiology.



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Workflow for Nitric Oxide Synthase Activity Assay.

Conclusion

Coniel (benidipine hydrochloride) is a well-characterized dihydropyridine calcium channel blocker with a unique triple-blocking mechanism and pleiotropic effects on intracellular signaling pathways. Its demonstrated efficacy in treating hypertension and angina, coupled with a favorable safety profile, makes it a valuable therapeutic option. The experimental methodologies outlined in this guide provide a framework for further research into its pharmacological properties and potential new therapeutic applications.

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